Vinylboronic acid dibutyl ester
Description
Significance of Organoboron Compounds in Contemporary Chemistry
Organoboron compounds, characterized by a carbon-boron bond, have become indispensable reagents and building blocks in modern organic chemistry. numberanalytics.comnumberanalytics.com Their unique electronic structure, featuring an electron-deficient boron atom, imparts mild Lewis acidity and allows for a diverse range of chemical transformations. rsc.orgnih.gov This reactivity, coupled with their generally low toxicity and stability, makes them highly valuable in various synthetic applications. numberanalytics.comnih.gov The versatility of organoboron compounds is highlighted by their crucial role in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the construction of complex organic molecules. nih.govresearchgate.net Consequently, they are widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com
Overview of Vinylboronic Acid Dibutyl Ester's Role in Synthetic Methodologies
This compound, a specific and important member of the organoboron family, serves as a key reagent in a multitude of synthetic methodologies. scbt.com Its primary function is as a vinylating agent, enabling the introduction of a vinyl group (C=C) into organic molecules. scbt.com This capability is particularly significant in the construction of complex molecular architectures. The compound is frequently utilized as a pharmaceutical intermediate in laboratory research and various chemical synthesis processes. guidechem.com One of its most prominent applications is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. sigmaaldrich.comlibretexts.org
Scope and Objectives of Research on this compound
Academic research on this compound is multifaceted, with several key objectives. A primary focus is on expanding its utility in organic synthesis. This includes the development of novel synthetic methods that leverage its reactivity, as well as the optimization of existing protocols to improve efficiency, selectivity, and substrate scope. Researchers are also interested in its application in materials science, for instance, in the preparation of specialized polymers and hydrophobic artificial stone. guidechem.com Furthermore, ongoing studies aim to elucidate the mechanistic details of its reactions, providing a deeper understanding that can guide the design of more effective synthetic strategies.
Structure
2D Structure
Properties
IUPAC Name |
dibutoxy(ethenyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO2/c1-4-7-9-12-11(6-3)13-10-8-5-2/h6H,3-5,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKJEPJLCSCBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=C)(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284808 | |
| Record name | Vinylboronic acid dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-45-4 | |
| Record name | Dibutoxyvinylborane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39124 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinylboronic acid dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl Vinylboronate (stabilized with Phenothiazine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Chemical Profile
Structure and Formula
Vinylboronic acid dibutyl ester is an organoboron compound with the chemical formula C₁₀H₂₁BO₂. sigmaaldrich.comnih.gov Its structure features a central boron atom bonded to a vinyl group and two butoxy groups (-OCH₂CH₂CH₂CH₃). The presence of the vinyl group makes it a valuable reagent for introducing this functionality into other molecules, while the dibutyl ester portion influences its solubility and reactivity.
Physicochemical Properties
The physicochemical properties of this compound are well-documented and crucial for its handling and application in synthesis.
| Property | Value |
| Molecular Weight | 184.08 g/mol sigmaaldrich.com |
| Density | 0.835 g/mL at 25 °C sigmaaldrich.com |
| Boiling Point | 35-40 °C at 0.1 atm sigmaaldrich.com |
| Refractive Index | n20/D 1.4180 sigmaaldrich.com |
| Flash Point | 67.2 °C (153.0 °F) sigmaaldrich.com |
This table is interactive. Users can sort and filter the data.
It is typically supplied with a stabilizer, such as phenothiazine (B1677639), to prevent polymerization. sigmaaldrich.com The compound is soluble in many organic solvents like tetrahydrofuran (B95107). guidechem.com
Iii. Catalytic Applications of Vinylboronic Acid Dibutyl Ester
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides or triflates. libretexts.org This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals and advanced materials. researchgate.net Vinylboronic acid esters, such as the dibutyl ester, are valuable substrates in these reactions for creating vinylated aromatic and aliphatic compounds. nih.gov
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
Oxidative Addition : The process begins with the oxidative addition of an organic halide to a palladium(0) complex, which forms a palladium(II) species. libretexts.orgyoutube.com
Transmetalation : In this step, the organic group from the vinylboronic acid dibutyl ester is transferred to the palladium(II) complex. youtube.com This is often the rate-determining step and is facilitated by a base. nih.gov The base assists in the formation of a borate (B1201080) complex, which enhances the nucleophilicity of the vinyl group, promoting its transfer to the palladium center. youtube.com
Reductive Elimination : The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst and completing the catalytic cycle. libretexts.orgyoutube.com
Stereoselectivity in the coupling of vinylboronic esters is a critical aspect, as the configuration of the double bond is often retained in the product. beilstein-journals.org The choice of catalyst, ligands, and reaction conditions can significantly influence the stereochemical outcome. beilstein-journals.org
Palladium complexes are the most effective catalysts for Suzuki-Miyaura reactions due to their ability to readily cycle between the Pd(0) and Pd(II) oxidation states. youtube.com The choice of palladium source and, more importantly, the ligands attached to the palladium center, can dramatically affect the reaction's efficiency, substrate scope, and stereoselectivity. beilstein-journals.org
Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the elementary steps of the catalytic cycle. For instance, bulky electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination. organic-chemistry.org The development of N-heterocyclic carbene (NHC) ligands has also led to highly active catalysts for Suzuki-Miyaura couplings. organic-chemistry.org
| Catalyst Component | Role in Suzuki-Miyaura Coupling |
| Palladium(0) Species | The active catalyst that initiates the cycle by undergoing oxidative addition with the organic halide. libretexts.orgyoutube.com |
| Ligands (e.g., Phosphines, NHCs) | Stabilize the palladium center, modulate its electronic and steric properties, and influence reaction rate and selectivity. beilstein-journals.orgorganic-chemistry.org |
| Palladium(II) Precatalysts | Reduced in situ to the active Pd(0) species to enter the catalytic cycle. |
The base is a critical component in the Suzuki-Miyaura coupling of this compound. Its primary role is to activate the organoboron reagent by forming a more nucleophilic borate species. nih.govyoutube.com The choice of base can significantly impact the reaction yield. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). researchgate.net The effectiveness of a particular base can depend on the specific substrates and solvent system used. researchgate.net
Additives can also play a role in optimizing the reaction. For example, the addition of tetrabutylammonium (B224687) bromide (TBAB) has been shown to accelerate the coupling reaction in aqueous media. nih.gov
| Base | Effect on Suzuki-Miyaura Coupling | Reference |
| Sodium Carbonate (Na₂CO₃) | Often found to be a highly effective base, leading to high product yields. | researchgate.net |
| Potassium Carbonate (K₂CO₃) | A commonly used and effective base. | researchgate.net |
| Potassium Phosphate (K₃PO₄) | A strong base that can be advantageous for less reactive substrates. | researchgate.netnih.gov |
| Sodium Hydroxide (NaOH) | A strong, inexpensive base. | researchgate.net |
| Potassium Hydroxide (KOH) | Another strong, commonly used base. | researchgate.net |
While this compound is primarily used to introduce vinyl groups, the Suzuki-Miyaura reaction, in general, has a broad substrate scope for the formation of biaryl compounds. organic-chemistry.org However, certain limitations exist. The coupling of sterically hindered aryl halides or the use of substrates prone to side reactions like protodeboronation can be challenging. nih.govresearchgate.net Protodeboronation, the cleavage of the carbon-boron bond by a proton source, can be a significant side reaction with certain boronic acids, reducing the yield of the desired cross-coupled product. researchgate.net
The development of more robust catalysts and optimized reaction conditions has expanded the scope to include previously challenging substrates, such as electron-deficient or sterically hindered aryl chlorides. organic-chemistry.orgorganic-chemistry.org
Development of Novel Catalytic Systems for Suzuki-Miyaura Coupling
Research continues to focus on developing more efficient, selective, and sustainable catalytic systems for Suzuki-Miyaura couplings. This includes the design of new ligands and precatalysts that can operate under milder conditions, with lower catalyst loadings, and with a broader range of substrates. youtube.comorganic-chemistry.org
A key area of development is in stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in the product. In the context of vinylboronic acid esters, this often pertains to controlling the geometry of the resulting double bond. beilstein-journals.org The stereochemical outcome of the Suzuki-Miyaura coupling of vinyl substrates can be highly dependent on the palladium catalyst and its associated ligands. beilstein-journals.org
For example, studies have shown that the use of a palladium catalyst with triphenylphosphine (B44618) (PPh₃) ligands can lead to the retention of the double bond geometry from the vinylboronic ester to the enamide product. beilstein-journals.org In contrast, employing a catalyst with a dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand can result in the inversion of the double bond configuration. beilstein-journals.org This ligand-dependent stereoselectivity provides a powerful tool for accessing either geometric isomer of the product from a single starting material. beilstein-journals.org
Nickel-Catalyzed Alternatives for Enhanced Sustainability and Efficiency
While palladium has long been the dominant catalyst in Suzuki-Miyaura reactions, there is a growing interest in exploring alternatives using more earth-abundant and cost-effective first-row transition metals like nickel. chemistryviews.orgrsc.org Nickel-catalyzed Suzuki-Miyaura reactions have shown considerable promise, offering distinct advantages in certain contexts. chemistryviews.org
The primary advantage of nickel over palladium is its significantly lower cost and greater natural abundance, making it a more sustainable choice for large-scale industrial applications. rsc.org Nickel catalysts have demonstrated high reactivity, often enabling the coupling of challenging substrates such as aryl chlorides and other unreactive electrophiles without the need for specialized or expensive ligands. chemistryviews.orgrsc.org This heightened reactivity can lead to more efficient transformations, sometimes at room temperature, which is a desirable feature from a synthetic and industrial standpoint. chemistryviews.org
In terms of product purity, nickel catalysis can offer benefits. For instance, in micellar catalysis systems using nickel nanoparticles, cross-coupling reactions can be performed in water, which drastically reduces organic solvent waste. nih.gov Products isolated from such aqueous systems using standard extraction and chromatography have been shown to contain very low levels of residual nickel (≤5 ppm), a crucial factor in the synthesis of active pharmaceutical ingredients (APIs). nih.gov
Table 1: Comparative Advantages of Nickel vs. Palladium Catalysis
| Feature | Nickel Catalysis | Palladium Catalysis |
| Cost | Lower, more earth-abundant. rsc.org | Higher, precious metal. chemistryviews.org |
| Reactivity | High, effective for challenging substrates (e.g., aryl chlorides). chemistryviews.org | Generally high, but can require special ligands for less reactive substrates. chemistryviews.org |
| Reaction Conditions | Can often be performed at room temperature. chemistryviews.org | Often requires elevated temperatures. |
| Sustainability | More sustainable due to abundance and potential for aqueous reaction media. nih.govacs.org | Less sustainable due to scarcity and reliance on organic solvents. nih.gov |
| Product Purity | Can achieve very low metal contamination, especially in aqueous systems. nih.gov | Metal contamination can be a concern, requiring extensive purification. |
Despite its advantages, nickel catalysis is not without its challenges. The mechanistic pathways of nickel-catalyzed reactions are often more complex than those of palladium, with nickel readily accessing multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)). nih.govnyu.edu This complexity can sometimes lead to competing reaction pathways and the formation of side products. Understanding and controlling these intricate mechanisms is a key area of ongoing research. nyu.edu
Future research in nickel catalysis is focused on several key areas:
Ligand and Catalyst Design: Developing new ligands and pre-catalysts to improve selectivity, expand substrate scope, and enhance catalyst stability and turnover numbers. nih.gov
Mechanistic Understanding: Further elucidation of the complex mechanistic pathways to allow for more rational reaction design and optimization. nyu.edu
Broader Applications: Expanding the use of nickel catalysts to a wider range of challenging bond formations, including C-H activation and the formation of carbon-fluorine bonds. nih.gov
Electrochemical and Photoredox Catalysis: Merging nickel catalysis with electrochemistry and photoredox catalysis to unlock new reactivity and develop more sustainable synthetic methods under milder conditions. bohrium.comchinesechemsoc.org
The development of telescoped processes, where a nickel-catalyzed borylation is immediately followed by a nickel-catalyzed Suzuki-Miyaura coupling without isolating the boronate ester intermediate, is a significant goal for improving process efficiency. acs.org
Other Cross-Coupling Reactions Involving this compound
Beyond the Suzuki-Miyaura reaction, this compound is a valuable partner in other types of cross-coupling reactions.
The Heck reaction traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. libretexts.org A variation, the oxidative Heck reaction, utilizes an organoboronic acid, such as this compound, in place of the organohalide. hw.ac.uk This reaction is catalyzed by Pd(II) and requires an oxidant to regenerate the catalyst. hw.ac.uk The oxidative Heck reaction offers the advantage of often proceeding under milder conditions without the need for a base. hw.ac.uk It has been successfully applied in various contexts, including the vinylation of terminal olefins. researchgate.net The mechanism involves a transmetalation step between the vinylboronic ester and the Pd(II) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. hw.ac.uk
The Stille reaction creates a carbon-carbon bond by coupling an organotin compound with an sp2-hybridized organohalide, catalyzed by palladium. While direct Stille-type reactions involving this compound are less common, the principles of transmetalation from a main group organometallic compound to a transition metal catalyst are fundamental to its reactivity in cross-coupling. Conceptually similar transformations, where a vinyl group is transferred from boron to a palladium center, are the key step in its Suzuki-Miyaura and Heck-type reactions. The choice between using an organoboron compound (Suzuki-Miyaura) or an organotin compound (Stille) often depends on factors like substrate compatibility, functional group tolerance, and the toxicity of the reagents and byproducts, with organoboron compounds generally being preferred due to their lower toxicity.
Catalysis in Polymerization Processes
This compound serves as a valuable monomer in the synthesis of functional polymers. guidechem.com Its vinyl group allows it to participate in various polymerization methods, leading to polymers with boronic ester functionalities along the backbone or as side chains. These boronic acid-containing polymers are of significant interest for advanced materials and biomedical applications due to their ability to interact with diols, such as sugars. acs.orgacs.org
One of the key methods for polymerizing vinylboronic acid esters is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org RAFT is a form of living radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers. sigmaaldrich.comresearchgate.net The choice of the RAFT agent is crucial for controlling the polymerization of vinyl monomers. sigmaaldrich.commdpi.com Vinylboronic acid pinacol (B44631) ester, a related compound, has been successfully polymerized using RAFT, demonstrating that well-defined boronate-containing polymers can be achieved. rsc.org These polymers can be further modified, for example, by hydrolyzing the ester groups to yield poly(vinylboronic acid), which can then be used in applications such as glucose-responsive hydrogels for drug delivery. acs.org
Table 2: Polymerization Methods Involving Vinylboronic Acid Esters
| Polymerization Method | Description | Key Features of Resulting Polymer |
| Radical Polymerization | A common method where the vinyl group of the monomer reacts with radical initiators. researchgate.net | Can produce boronic acid-decorated copolymers, but control over molecular weight and architecture may be limited. researchgate.net |
| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | A controlled "living" radical polymerization technique that allows for precise control over the polymer structure. sigmaaldrich.comrsc.org | Well-defined molecular weight, low polydispersity, complex architectures (e.g., block copolymers). rsc.orgresearchgate.net |
This compound as a Monomer in Radical Polymerization
This compound serves as a monomer in polymerization processes, leading to the formation of polymers with boron-containing side chains. While much of the detailed research in radical polymerization has focused on its close analog, vinylboronic acid pinacol ester (VBpin), the principles and challenges are largely applicable to the dibutyl ester. rsc.orgrsc.orgchemrxiv.org Vinyl esters are generally classified as "less activated monomers" (LAMs) due to their electron-rich double bonds, which influences their polymerization behavior. mdpi.com
The synthesis of polymers from vinylboronic acid esters has been an area of interest for creating functional materials. rsc.org Historically, the polymerization of vinyl esters has been accomplished through free-radical methods. mdpi.com A significant challenge in this field has been the precise control over the polymer's molecular weight and structure. rsc.org
Early methods often resulted in polymers with broad molecular weight distributions. The advent of reversible-deactivation radical polymerization (RDRP) techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, has provided pathways to synthesize well-defined poly(vinylboronate)s. rsc.orgrsc.org For instance, RAFT polymerization has been successfully applied to vinylboronic acid pinacol ester (VBpin) to control molar mass. rsc.org
A key challenge lies in the structural characterization of the resulting polymers. Studies on the related VBpin have shown that radical polymerization can be accompanied by a back-biting chain transfer reaction to the polymer backbone. chemrxiv.orgchemrxiv.org This process generates mid-chain radicals, leading to the formation of branched chains, which complicates structural analysis and was confirmed through detailed NMR studies. chemrxiv.orgchemrxiv.org This inherent reactivity makes it difficult to produce purely linear polymers and requires advanced analytical techniques to elucidate the final branched structure.
The polymerization of vinylboronic acid esters is subject to several instability issues. The monomers themselves can be prone to unwanted polymerization, necessitating the use of stabilizers like phenothiazine (B1677639) during storage. sigmaaldrich.comsigmaaldrich.comgoogle.com
During radical polymerization, a significant issue is the propensity for chain transfer reactions. Research on the radical copolymerization of VBpin with styrene (B11656) revealed that as the proportion of the vinylboronate monomer in the feed was increased, the molecular weight of the resulting copolymers decreased. chemrxiv.org This suggests that the vinyl-type monomer likely participates in a chain transfer reaction, which limits the achievable molecular weight of the final polymer. chemrxiv.org
Furthermore, the stability of the resulting polymer can be a concern. For polymers prepared via RAFT polymerization using trithiocarbonate (B1256668) end-groups, the thermal stability was found to be significantly improved after the chemical reduction of these end-groups. rsc.org
| Challenge | Description | Mitigation/Observation |
| Monomer Stability | Prone to spontaneous polymerization. | Addition of stabilizers like phenothiazine for storage. sigmaaldrich.comsigmaaldrich.com |
| Chain Transfer | Back-biting chain transfer to the polymer backbone can occur, leading to branched structures and limiting molecular weight. chemrxiv.orgchemrxiv.org | Observed in studies with VBpin; leads to branched poly(vinyl alcohol) after oxidation. chemrxiv.org |
| Polymer Stability | Residual end-groups from controlled polymerization methods (like RAFT) can reduce thermal stability. | Chemical treatment, such as the reduction of trithioester end groups, can enhance thermal stability. rsc.org |
This table summarizes key instability considerations during the polymerization of vinylboronic acid esters based on available research.
A primary motivation for using vinylboronic acid esters as monomers is the versatility of the boronic ester group in post-polymerization modification. The carbon-boron (C-B) bond can be selectively cleaved and replaced with other functional groups, a strategy that provides access to polymers that are difficult to synthesize directly. rsc.orgchemrxiv.org
The most prominent example of this strategy is the oxidation of the boronic ester side chains to hydroxyl groups. This transformation converts poly(vinylboronic acid ester) into poly(vinyl alcohol) (PVA) or its copolymers. rsc.orgchemrxiv.org This is particularly valuable because the typical precursor for PVA, vinyl acetate, has poor copolymerization ability with certain monomers like styrene. rsc.orgchemrxiv.org By using a vinylboronic acid ester monomer (such as VBpin) to copolymerize with styrene and then performing a post-polymerization oxidation, vinyl alcohol-styrene copolymers can be successfully synthesized. rsc.org This process allows for the tuning of the vinyl alcohol composition ratio in the final copolymer, thereby influencing properties like solubility and glass-transition temperature. rsc.org
This side-chain replacement opens up possibilities for creating a wide range of functional polymers. The boronic ester acts as a convenient and reactive handle that can be transformed into other desired functionalities after the polymer backbone has been formed.
Role in Thermoplastic Binder Preparation
This compound is utilized in the synthesis of polymeric materials that can function as thermoplastic adhesives. guidechem.com A specific application involves its use as a reactant in the preparation of a highly viscous polymer binder. guidechem.com
In one documented preparation, a solution of this compound is reacted with a binary organic boronic compound and polypropylene (B1209903) glycol diglycidyl ether. guidechem.com The reaction is conducted in a tetrahydrofuran (B95107) solvent under a nitrogen atmosphere, with triethylamine (B128534) added as a catalyst. guidechem.com The mixture is heated and refluxed, during which the viscosity of the reaction mixture steadily increases as the polymerization progresses. After removing the solvent, the final product is a highly viscous polymer sample. This resulting material is described as being suitable for use as a thermoplastic adhesive for bonding materials such as rubber and plastic. guidechem.com
| Reactant/Component | Role in Synthesis |
| This compound | Monomer/Reactant |
| Polypropylene glycol diglycidyl ether | Polymer backbone component |
| Binary organic boronic compound | Co-reactant/Cross-linker |
| Tetrahydrofuran (THF) | Solvent |
| Triethylamine | Catalyst |
| Acetic Acid | Additive for reaction control |
This table outlines the components used in the preparation of a thermoplastic binder using this compound. guidechem.com
Iv. Advanced Applications in Materials Science and Medicinal Chemistry
Vinylboronic Acid Dibutyl Ester in Advanced Materials Development
The dual reactivity of this compound makes it a prime candidate for creating advanced composite materials. The vinyl group can participate in polymerization reactions, integrating into a polymer backbone, while the boronic ester moiety can form covalent bonds with surfaces rich in hydroxyl groups, such as silica (B1680970) and other inorganic fillers. This dual functionality is key to its role as a coupling agent and surface modifier.
A significant application of this compound is in the formulation of high-performance, hydrophobic artificial stone. guidechem.com In a patented process, it is used as a "reactive boronic acid derivative" to enhance the properties of a composite material made primarily from reactive silica micro-powder and a hyperbranched fluorinated unsaturated polyester (B1180765) resin. guidechem.com
The compound helps to create a robust, wear-resistant, and hydrophobic material by improving the bond between the organic resin and the inorganic filler. guidechem.com The composition, detailed in patent CN201711218595.8, highlights the integral role of reactive boronic acid derivatives in achieving the desired material properties. guidechem.com The use of vinyl-functionalized components contributes to a smoother surface texture and improved environmental friendliness due to high-temperature resistance and flame-retardant properties. guidechem.com
Table 1: Composition of Hydrophobic Artificial Stone guidechem.com
| Component | Weight Parts |
| Reactive Silica Micro-powder | 70-90 |
| Hyperbranched Fluorinated Unsaturated Polyester Resin | 15-20 |
| Alumina Fiber | 8-15 |
| Reactive Boronic Acid Derivatives (e.g., this compound) | 3-6 |
| Octaethylene Benzene POSS | 8-12 |
| Reactive Diluent | 4-8 |
| Pigment | 0.01-0.5 |
| Coupling Agent | 1-5 |
| Curing Agent | 0.2-1.2 |
This interactive table is based on data from patent CN201711218595.8. guidechem.com
The efficacy of this compound in reinforced artificial stone points to its broader function in enhancing the interfacial bonding strength in composite materials. guidechem.com A strong interface between the filler (e.g., silica, alumina) and the polymer matrix is critical for the mechanical performance of a composite. This compound acts as a molecular bridge, with its vinyl group copolymerizing with the bulk resin and its boronic ester group reacting with the filler surface. This creates a durable covalent link across the interface, ensuring efficient stress transfer from the matrix to the reinforcement filler. An example of its application is in the preparation of a highly viscous polymer sample that can be used as a thermoplastic adhesive for bonding materials like rubber and plastic. guidechem.com
While specific applications of this compound in electronics are not extensively documented, the broader class of boronic ester-based polymers is showing significant potential in this field. These materials are being explored for their dynamic covalent properties, which allow for the creation of self-healing, recyclable, and malleable materials. researchgate.net Such polymers, known as vitrimers, are being developed for applications including soft optical devices and flexible electronic materials. researchgate.netmdpi.com The ability to form reversible boronic ester cross-links is key to these functionalities, suggesting a potential future role for vinyl-functionalized boronic esters like the dibutyl ester in the development of advanced electronic and optoelectronic components. researchgate.netmdpi.commdpi.com
Pharmaceutical and Biomedical Applications
In medicinal chemistry, this compound is commonly utilized as a pharmaceutical intermediate in laboratory research and for the synthesis of more complex molecules. guidechem.comgoogle.com Its vinyl group makes it a valuable reagent for introducing vinyl functionalities into aromatic rings and other structures, often through palladium-catalyzed cross-coupling reactions like the Suzuki coupling. Boronic acid intermediates are crucial in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs), including those for anti-tumor, anti-inflammatory, and anti-viral drugs. evonik.com
A specific example from the patent literature demonstrates its use in a Suzuki coupling reaction to synthesize a substituted pyridine (B92270) derivative, a class of structure commonly found in pharmaceuticals.
Table 2: Example of a Suzuki Coupling Reaction Using this compound
| Reactant | Role |
| 5-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | Starting Material |
| This compound | Vinylation Reagent |
| Potassium Carbonate | Base |
| Pd(Ph3P)4 | Catalyst |
| 1-(Toluene-4-sulfonyl)-5-vinyl-1H-pyrrolo[2,3-b]pyridine | Product |
This interactive table outlines a reaction from patent US07446199B2, where this compound serves as a key intermediate.
Monolayer Doping in Semiconductor Technology
In the realm of materials science, boronic acid derivatives are utilized in the fabrication of advanced semiconductor devices through a process known as monolayer doping (MLD). researchgate.netresearchgate.net This technique allows for the controlled introduction of a precise amount of dopant atoms, such as boron, into semiconductor substrates like silicon. researchgate.net Compositions containing dopant materials such as allylboronic acid pinacol (B44631) ester, a compound functionally similar to this compound, are used to create ultra-shallow junctions in silicon substrates. google.com
The MLD process begins with the formation of a self-assembled monolayer of boron-containing molecules on a silicon substrate. researchgate.net This is achieved by contacting the silicon with a solution containing the dopant molecule. google.com Studies on similar molecules, like phenylboronic acid, show that they can react with the silicon surface to form a stable Si-O-B structure, creating a uniform dopant source layer. nih.govosti.gov The concentration of boron on the surface can be controlled, which is a critical factor for achieving desired device properties. osti.gov This method is particularly promising for creating conformal doping on complex 3D nanostructures. researchgate.net
Once the monolayer is formed, the substrate is heated in a process called annealing. google.com During annealing, the boron atoms from the monolayer diffuse into the silicon lattice. najah.edu Boron, being a p-type dopant for silicon, primarily diffuses via an interstitial mechanism, where it moves through the spaces between the silicon atoms in the crystal lattice. najah.edutuwien.ac.at This diffusion process, governed by Fick's laws, is highly dependent on temperature and time. tuwien.ac.at The result is a concentration gradient of boron atoms that decreases from the surface into the bulk of the silicon. cityu.edu.hk The final distribution and penetration depth of the dopant can be precisely measured using techniques like Secondary Ion Mass Spectrometry (SIMS), which reveals the dopant profile within the substrate. researchgate.net
Rapid Thermal Annealing (RTA) is a preferred method for the diffusion step in monolayer doping. google.com RTA involves heating the wafer to high temperatures (e.g., 950-1000°C) for very short durations, typically seconds. researchgate.net This process activates the dopants and drives them into the silicon lattice while minimizing their lateral spread. najah.edu The level of doping, often measured by sheet resistance, can be precisely controlled by optimizing the RTA temperature and time. researchgate.net For instance, annealing a silicon wafer with a boron-containing monolayer at 1000°C for just 5 seconds can achieve a specific sheet resistance, indicating successful p-type doping. researchgate.net The use of a capping layer, such as silicon oxide, can further influence the doping performance during the anneal. researchgate.netgoogle.com Information regarding the use of Microwave Annealing (MWA) in this specific context is not detailed in the available literature.
Table 2: Effect of RTA on Boron Monolayer Doping of Si(100)
| Annealing Temperature | Annealing Time | Resulting Sheet Resistance (Ω/sq) | Reference |
|---|---|---|---|
| 950°C | ~15 s | ~1000 | researchgate.net |
| 1000°C | 5 s | ~800 | researchgate.net |
| 1000°C | ~15 s | ~600 | researchgate.net |
Enantioselective Total Synthesis of Complex Natural Products
The strategic use of organoboron compounds, particularly this compound, has become a cornerstone in the enantioselective total synthesis of intricate natural products. The unique reactivity of the boronate functional group allows for its participation in powerful bond-forming reactions and its ability to act as a temporary tether to control stereochemistry. Furthermore, the carbon-boron bond can be cleaved under specific conditions, either to install other functional groups or to be replaced by a hydrogen atom in a process known as protodeboronation. These characteristics are highlighted in the challenging synthesis of complex molecules like (−)-Maoecrystal V.
The total synthesis of (−)-Maoecrystal V, a highly congested and cytotoxic ent-kauranoid diterpene, presents numerous synthetic challenges. nih.govnih.gov In one enantioselective approach, a key step involved an intramolecular Diels-Alder (IMDA) reaction to construct the core bicyclo[2.2.2]octan-2-one framework. acs.org For this critical transformation, researchers utilized this compound as a precursor to an in-situ generated dienophile. acs.org
In this synthetic route, the diene precursor was reacted with commercially available this compound. acs.org This step involved a facile exchange reaction to generate the reactive vinylboronate intermediate in situ. Upon heating in o-dichlorobenzene, this intermediate was expected to undergo an IMDA cycloaddition. However, the reaction yielded a surprising outcome. Instead of the expected boronic ester-containing cycloadduct, the major product isolated was one where the boronic ester group had been cleaved and replaced by a hydrogen atom. acs.org This unexpected but fortuitous event was identified as a protodeboronation reaction, which directly afforded a key intermediate, simplifying the synthetic sequence. acs.org
Table 1: Key Intramolecular Diels-Alder/Protodeboronation Reaction in (−)-Maoecrystal V Synthesis acs.org
| Reactant | Reagent | Conditions | Product | Yield |
|---|
This application demonstrates both the utility of this compound in forming complex carbocyclic cores and the strategic potential of harnessing otherwise undesirable side reactions like protodeboronation to achieve synthetic goals. acs.orgwikipedia.org Although other syntheses of Maoecrystal V have been accomplished using different key reactions such as intramolecular Heck reactions and oxidative cycloetherifications, the exploration of boron-tethered strategies highlights the versatility of organoboron chemistry. nih.govnorthwestern.edursc.org
The chemistry exemplified in the synthesis of (−)-Maoecrystal V is part of a broader strategy in organic synthesis involving boronate tethers and protodeboronation. acs.org These techniques offer sophisticated control over reactivity and stereochemistry.
Boronate Tethering
Boronate tethering is a powerful strategy where a boronic ester is used as a temporary linker to connect two reacting moieties within the same molecule. scholaris.canih.gov This intramolecular setup facilitates reactions that might be inefficient or unselective in an intermolecular fashion. A common application is in radical cyclizations. scholaris.canih.govscholaris.ca
In a typical boron-tethered radical cyclization:
A molecule containing two reactive groups (e.g., an alkenyl group and a precursor to a radical) is attached to a boron center, often derived from a boronic acid. scholaris.ca
The radical is generated, and because it is held in close proximity to the alkenyl group by the boronate tether, it readily undergoes a cyclization reaction. nih.gov
The resulting cyclic boronate can then be subjected to an oxidative cleavage of the carbon-boron bond (e.g., using basic hydrogen peroxide) to yield a diol, effectively installing two hydroxyl groups with a defined stereochemical relationship. scholaris.cascholaris.ca
This methodology provides a robust alternative to silicon-tethered systems and allows for the formation of 5-, 6-, and 7-membered rings. nih.gov
Protodeboronation
Protodeboronation is a chemical reaction in which a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process involves the protonolysis of an organoborane compound, such as a boronic acid or its ester. wikipedia.org
While often considered an unwanted side reaction, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, protodeboronation has been developed into a valuable synthetic tool. wikipedia.orgnih.gov Its applications include:
Traceless Directing/Blocking Group: A boronic acid group can be installed to direct a reaction to a specific position on a molecule and then be removed via protodeboronation. organic-chemistry.org
Purification: It can be used to remove unwanted regioisomers of boronic acids from a mixture. wikipedia.org
Stereospecific Proton Installation: The reaction can be controlled to introduce a hydrogen or deuterium (B1214612) atom with high stereochemical fidelity, which is particularly useful in the synthesis of enantioenriched compounds. organic-chemistry.org
The propensity of a boronic acid or ester to undergo protodeboronation depends on several factors, including the electronic nature of the organic substituent, the reaction pH, and the steric strain around the boron atom. wikipedia.orgnih.gov As seen in the synthesis of (−)-Maoecrystal V, an unplanned protodeboronation can sometimes lead to a desirable outcome, underscoring the complex and often serendipitous nature of complex molecule synthesis. acs.org
V. Mechanistic Studies and Theoretical Investigations
Elucidation of Reaction Mechanisms Involving the Vinylboronic Moiety
Understanding the fundamental reaction mechanisms of the vinylboronic group is crucial for its effective application in organic synthesis. The carbon-boron bond, a defining feature of this moiety, exhibits unique reactivity that enables a variety of transformations.
The transformation of the carbon-boron (C-B) bond is a cornerstone of organoboron chemistry, allowing for the stereospecific formation of new carbon-carbon and carbon-heteroatom bonds. A predominant pathway for these transformations is the 1,2-metallate rearrangement of an intermediate boronate complex. rsc.orgresearchgate.net This process is initiated by the addition of a nucleophile to the electron-deficient boron atom of the vinylboronic ester, forming a tetracoordinate boronate complex. rsc.org This complex can then undergo rearrangement, where a substituent on the boron migrates to the adjacent carbon atom.
A key characteristic of many of these transformations is the retention of stereoconfiguration at the migrating carbon center. rsc.orgrsc.org This stereospecificity is highly valuable in asymmetric synthesis, as it allows for the transfer of chirality from the boronic ester to the final product.
Beyond rearrangements, other significant C-B bond transformations include protodeboronation, where the boron group is replaced by a hydrogen atom, often facilitated by acids or bases. rsc.org The formation of nucleophilic boronate complexes can also be considered a transformation, as it alters the reactivity of the organoboron species, enabling it to act as a chiral organometallic-type reagent. rsc.org
Table 1: Key Transformation Pathways of the Carbon-Boron Bond
| Transformation Pathway | Description | Key Features |
| 1,2-Metallate Rearrangement | A nucleophile adds to the boron atom to form a boronate complex, triggering the migration of a group from boron to the adjacent carbon. rsc.orgresearchgate.net | Often proceeds with retention of stereochemistry; enables C-C bond formation. rsc.org |
| Protodeboronation | The C-B bond is cleaved and replaced with a C-H bond. | Can be promoted by acids or bases; reaction conditions can be tuned for specific substrates. rsc.org |
| Formation of Nucleophilic Boronate Complexes | Addition of an electron-rich species (e.g., an aryllithium) to the boronic ester forms a configurationally stable, nucleophilic complex. rsc.org | The complex can react with electrophiles, transferring the chirality of the starting material. rsc.org |
| Intramolecular 1,2-Boryl Anion Migration | A boryl group migrates from a boron atom to an adjacent carbon within the same molecule, often induced by a Lewis acid. researchgate.net | Represents a triple borylation of a vinyl group. researchgate.net |
This table provides an interactive summary of major C-B bond transformation pathways.
The vinyl group in vinylboronic acid dibutyl ester is an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. organicreactions.orgadichemistry.com In an intramolecular Michael addition, the nucleophile and the vinylboronic ester moiety are part of the same molecule. This reaction is a powerful method for the construction of carbocyclic and heterocyclic ring systems. organicreactions.orgrsc.org
The mechanism is initiated by the attack of an intramolecular nucleophile (the Michael donor) at the β-carbon of the vinyl group. adichemistry.com This addition is facilitated by the electron-withdrawing nature of the boronic ester, which polarizes the carbon-carbon double bond. The attack results in the formation of a carbanionic intermediate, which is stabilized by resonance. Subsequent protonation or reaction with an electrophile yields the final cyclized product. adichemistry.com These reactions can be catalyzed by either acids or bases. organicreactions.org Lewis acids, for example, can coordinate to the oxygen atom of the boronic ester, further enhancing the electrophilicity of the β-carbon.
The intramolecular Michael addition is thermodynamically controlled and often favored over kinetically controlled 1,2-addition, particularly at higher temperatures. adichemistry.com This transformation has proven to be a robust strategy in the total synthesis of complex natural products.
Computational Chemistry and Molecular Modeling
Computational chemistry has emerged as an indispensable tool for understanding and predicting the behavior of organoboron compounds, including this compound. Molecular modeling techniques provide deep insights into reactivity, selectivity, and the energetic landscapes of reaction pathways.
Computational models are highly effective in predicting the reactivity of this compound in various reactions. By calculating the electron distribution and molecular orbital energies, chemists can quantify the electrophilicity of the vinyl group and predict its susceptibility to nucleophilic attack.
Furthermore, these models are crucial for predicting the stereoselectivity of reactions. In processes like the Michael addition, where new stereocenters can be formed, computational analysis of the transition states for different diastereomeric pathways can explain and predict the observed product ratios. dntb.gov.ua For instance, the energy differences between transition states leading to syn and anti products can be calculated to determine the favored stereochemical outcome. The models can account for steric hindrance and electronic interactions between the substrate, reagent, and catalyst to provide a detailed picture of the factors governing selectivity.
Molecular modeling is particularly powerful for elucidating the structure and energetics of transition states in catalytic cycles involving this compound. researchgate.net For many catalyzed reactions, the transition states are transient species that are difficult or impossible to observe experimentally.
Computational methods, such as Density Functional Theory (DFT), allow for the precise characterization of these transition states. Researchers can model the interaction of the vinylboronic ester with a catalyst, such as a Lewis acid, and map the entire reaction coordinate. whiterose.ac.uk This allows for the identification of the rate-determining step and provides a quantitative measure of the activation energy barrier. By visualizing the geometry of the transition state, key non-covalent interactions that contribute to catalysis and stereocontrol can be identified. This understanding is critical for the rational design of new and more efficient catalysts for transformations involving vinylboronic esters.
Vi. Future Research Directions and Emerging Applications
Novel Reactivity and Transformability of Vinylboronic Acid Dibutyl Ester
While well-known for its role in Suzuki-Miyaura cross-coupling reactions, recent research has begun to uncover the broader synthetic potential of this compound. scbt.com Scientists are exploring its participation in a variety of other chemical transformations, opening new avenues for the construction of complex molecules.
One area of investigation is its use in pericyclic reactions, such as the Diels-Alder reaction. researchgate.netresearchgate.net Studies have examined the organocatalytic Diels-Alder reactions of dibutyl vinylboronate with dienes like cyclopentadiene, catalyzed by α-hydroxy acids. researchgate.netresearchgate.net These investigations aim to optimize reaction conditions and understand the reactivity of the intermediates formed. researchgate.net
Furthermore, the development of boron-Wittig reactions represents a significant advance. nih.govorganic-chemistry.org This transition-metal-free method allows for the synthesis of vinyl boronates from aldehydes, providing a powerful alternative to traditional methods that rely on alkynes or alkenes. nih.govorganic-chemistry.org This approach is highly stereoselective and efficient for producing di- and trisubstituted vinyl boronate esters. organic-chemistry.org Other novel transformations being explored include ruthenium-catalyzed olefin cross-metathesis and iron-catalyzed radical additions, which provide new ways to create substituted vinyl boronates with high stereoselectivity. acs.orgnih.gov
Table 1: Overview of Novel Reactions Involving Vinylboronates This table summarizes emerging reaction types where this compound or its analogs are key reactants.
| Reaction Type | Catalyst/Reagent Example | Product Type | Key Advantage | Research Focus |
| Diels-Alder Reaction | α-Hydroxy Acids | Cycloaddition Products | Organocatalytic, metal-free | Optimization and analysis of reactive intermediates. researchgate.netresearchgate.net |
| Boron-Wittig Reaction | Lithium Tetramethylpiperidide (LiTMP) | Di- and Trisubstituted Vinyl Boronates | Transition-metal-free, high stereoselectivity. nih.govorganic-chemistry.org | Synthesis from aldehydes, scalability. nih.govorganic-chemistry.org |
| Olefin Cross-Metathesis | Ruthenium Catalysts | Functionalized Vinyl Boronates | Access to complex, substituted boronates. acs.org | Stereoselective transformation to vinyl halides. acs.org |
| Radical Addition | Iron Catalysts | Z-Vinyl Boronates | High Z-selectivity for alkene synthesis. nih.gov | Application in total synthesis of bioactive molecules. nih.gov |
Development of Sustainable and Scalable Synthetic Methods
The increasing emphasis on green chemistry is driving the development of more environmentally friendly and economically viable methods for synthesizing and utilizing this compound. nih.gov A key goal is to reduce reliance on hazardous reagents and energy-intensive processes.
One promising approach is the use of multicomponent reactions (MCRs), which improve atom economy by combining three or more reactants in a single step, minimizing waste and purification needs. nih.gov Research into MCRs for producing boron-containing compounds often utilizes green solvents like ethanol (B145695) and energy-efficient activation methods such as microwave irradiation. nih.gov
For the synthesis of the ester itself, methods are being developed that avoid the ultralow temperatures often required in traditional syntheses involving Grignard reagents. google.com A patented method describes a one-pot reaction using vinyl chloride, magnesium, and a boron halide complex at moderate temperatures (30-50°C), resulting in high yields (79-86%) and suitability for industrial-scale production. google.com Furthermore, the development of transition-metal-free reactions, such as the boron-Wittig reaction, contributes to sustainability by eliminating the need for expensive and often toxic heavy metal catalysts. nih.govorganic-chemistry.org The use of more sustainable catalysts, like those based on iron or copper, is also an active area of research for borylation reactions. organic-chemistry.orgresearchgate.net
Expansion into New Areas of Materials Science
The unique chemical properties of this compound make it an attractive building block for advanced materials. Its vinyl group can participate in polymerization, while the boronic ester moiety can engage in dynamic covalent chemistry, leading to materials with tunable and responsive properties.
Researchers have successfully incorporated vinylboronate monomers into polymers using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for the creation of well-defined polymer architectures. rsc.org The boronic ester groups within these polymers can undergo dynamic exchange reactions, such as transesterification. rsc.orgnih.gov This property is crucial for the development of "vitrimers," a class of plastics that combine the processability of thermoplastics with the mechanical robustness of thermosets. nih.gov These materials can be reshaped and repaired, contributing to a circular materials economy.
Specific applications include the formulation of thermoplastic adhesives and the reinforcement of artificial stone. guidechem.com In one example, this compound is used as a reactive component to create a highly viscous polymer suitable for bonding materials like rubber and plastic. guidechem.com It is also listed as a reactive boronic acid derivative for reinforcing hydrophobic artificial stone, where it helps improve wear resistance and reduce the amount of organic resin needed. guidechem.com
Advanced Applications in Drug Discovery and Chemical Biology
Boronic acids and their esters have emerged as a significant class of compounds in medicinal chemistry, and this compound serves as a key pharmaceutical intermediate in this field. guidechem.comnih.govnih.gov The boron atom has unique electronic properties that allow it to act as a potent inhibitor of certain enzymes, a strategy that has been successfully employed in several FDA-approved drugs for treating cancers like multiple myeloma. nih.govnih.gov
This compound is a versatile building block for synthesizing complex molecules through reactions like the Suzuki coupling. nih.gov This allows medicinal chemists to construct novel drug candidates with precisely controlled architectures. The vinyl group provides a reactive handle for further functionalization, enabling the creation of diverse libraries of compounds for biological screening.
The broader class of organoboron compounds is used to create dipeptidyl boronic acids, which are known for their proteasome inhibitory activity, a key mechanism in cancer therapy. nih.gov Research is ongoing to develop new boronic acid-containing molecules that can target various enzymes implicated in a range of diseases. nih.gov The development of prodrugs, where the boronic acid is temporarily masked to improve its pharmacological properties, is another active area of investigation. nih.gov
Integration with Flow Chemistry and Automation for High-Throughput Synthesis
To accelerate the discovery of new materials and medicines, researchers are integrating the synthesis of boronic acid derivatives with modern technologies like flow chemistry and laboratory automation. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages for the synthesis of compounds like this compound.
This approach allows for precise control over reaction parameters such as temperature and mixing, leading to improved yields and safety, especially when handling reactive intermediates. nih.gov It is particularly well-suited for reactions like the lithium-halogen exchange, which can be used to prepare boronic acids under controlled conditions. nih.gov The scalability of flow processes also makes them attractive for producing larger quantities of material for further testing.
By combining flow chemistry with automated purification and screening systems, it becomes possible to perform high-throughput synthesis. This enables the rapid generation and evaluation of large libraries of molecules derived from this compound. Such an approach can significantly accelerate the identification of new drug candidates or materials with desired properties, streamlining the research and development pipeline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
